N-[(1S)-4-ethoxycyclohex-3-en-1-yl]acetamide
Overview
Description
N-[(1S)-4-ethoxycyclohex-3-en-1-yl]acetamide is an organic compound with the molecular formula C10H17NO2 It is a derivative of acetamide, where the acetamide group is attached to a cyclohexene ring substituted with an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-4-ethoxycyclohex-3-en-1-yl]acetamide typically involves the acylation of an amine with an acylating agent. One common method is the reaction of 4-ethoxycyclohex-3-en-1-amine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing waste and maximizing the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-4-ethoxycyclohex-3-en-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyclohexene ring can be reduced to a cyclohexane ring using hydrogenation catalysts.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used for hydrogenation.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of 4-ethoxycyclohex-3-en-1-carboxylic acid.
Reduction: Formation of N-[(1S)-4-ethoxycyclohexyl]acetamide.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-[(1S)-4-ethoxycyclohex-3-en-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1S)-4-ethoxycyclohex-3-en-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
Acetamide: A simpler analog with the formula CH3CONH2, used as a solvent and plasticizer.
N,N-dimethylacetamide (DMA): A more widely used solvent with the formula (CH3)2NCOCH3.
N-ethylacetamide: Another analog with an ethyl group instead of the ethoxycyclohexene moiety.
Uniqueness
N-[(1S)-4-ethoxycyclohex-3-en-1-yl]acetamide is unique due to its cyclohexene ring and ethoxy substitution, which confer distinct chemical and biological properties. These structural features may enhance its stability, reactivity, and potential therapeutic applications compared to simpler acetamide derivatives.
Properties
IUPAC Name |
N-[(1S)-4-ethoxycyclohex-3-en-1-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-3-13-10-6-4-9(5-7-10)11-8(2)12/h6,9H,3-5,7H2,1-2H3,(H,11,12)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZSMTBXZWSIHP-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CCC(CC1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC[C@H](CC1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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